molecular formula C20H23ClN4O3 B14126799 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea CAS No. 1208491-87-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea

Cat. No.: B14126799
CAS No.: 1208491-87-5
M. Wt: 402.9 g/mol
InChI Key: OJJXDMASCDJDQH-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a piperazine ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperazine Ring: The piperazine ring can be synthesized via the reaction of ethylenediamine with dihaloalkanes.

    Coupling of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea: Similar structure but with a fluorine atom instead of chlorine.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)urea: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

1208491-87-5

Molecular Formula

C20H23ClN4O3

Molecular Weight

402.9 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]urea

InChI

InChI=1S/C20H23ClN4O3/c21-15-1-4-17(5-2-15)25-11-9-24(10-12-25)8-7-22-20(26)23-16-3-6-18-19(13-16)28-14-27-18/h1-6,13H,7-12,14H2,(H2,22,23,26)

InChI Key

OJJXDMASCDJDQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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